molecular formula C9H18O4S2 B14009145 1,1-Bis(ethylsulfonyl)cyclopentane CAS No. 6331-13-1

1,1-Bis(ethylsulfonyl)cyclopentane

Cat. No.: B14009145
CAS No.: 6331-13-1
M. Wt: 254.4 g/mol
InChI Key: KAOVDLDUGLNQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(ethylsulfonyl)cyclopentane is an organic compound with the molecular formula C9H18O4S2. It is a cyclopentane derivative where two ethylsulfonyl groups are attached to the same carbon atom on the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(ethylsulfonyl)cyclopentane typically involves the reaction of cyclopentane with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the cyclopentane to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(ethylsulfonyl)cyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Bis(ethylsulfonyl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-Bis(ethylsulfonyl)cyclopentane involves its interaction with various molecular targets. The ethylsulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can affect the compound’s behavior in biological systems and its efficacy in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(methylsulfonyl)cyclopentane: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.

    1,1-Bis(phenylsulfonyl)cyclopentane: Contains phenylsulfonyl groups, leading to different chemical properties.

Uniqueness

1,1-Bis(ethylsulfonyl)cyclopentane is unique due to the presence of ethylsulfonyl groups, which impart distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in synthesis and research .

Biological Activity

1,1-Bis(ethylsulfonyl)cyclopentane is a sulfonyl-containing compound that has garnered interest in various fields of research, particularly in its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C8H16O4S2
  • Molecular Weight : 224.34 g/mol
  • IUPAC Name : this compound

The compound features two ethylsulfonyl groups attached to a cyclopentane ring, which influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : The sulfonyl groups can interact with various enzymes, potentially inhibiting their activity. This interaction may lead to downstream effects on metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have shown antimicrobial activity against various bacterial strains.
  • Insecticidal Activity : Research on related ethylsulfonyl compounds has demonstrated significant insecticidal properties, indicating potential applications in pest control.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonyl compounds, providing insights into the potential effects of this compound.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of sulfonyl compounds against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. While specific data for this compound were not detailed, the trends suggest potential efficacy in this area.

Study 2: Insecticidal Properties

Research on ethylsulfonylpyridines revealed that modifications at specific positions significantly enhanced their insecticidal activity. For instance, one derivative showed an LC50 value of 0.30 mg/L against Plutella xylostella, suggesting that similar modifications to this compound could yield potent insecticides .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityReference
EthylsulfonylpyridineInsecticidal (LC50 = 0.30 mg/L)
SulfobenzamideAntimicrobial (inhibition zones against bacteria)
2-Ethylsulfonyl-3-methylpyridineAntifungal activity

Properties

CAS No.

6331-13-1

Molecular Formula

C9H18O4S2

Molecular Weight

254.4 g/mol

IUPAC Name

1,1-bis(ethylsulfonyl)cyclopentane

InChI

InChI=1S/C9H18O4S2/c1-3-14(10,11)9(7-5-6-8-9)15(12,13)4-2/h3-8H2,1-2H3

InChI Key

KAOVDLDUGLNQST-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1(CCCC1)S(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.